HeLa Cytotoxicity: Cliotide T12 Is 10.3‑Fold More Potent Than the Möbius‑Subfamily Cliotide T2
In a compiled anti‑cancer cyclotide dataset, Cliotide T12 inhibited HeLa cell proliferation with an IC₅₀ of 0.78 µM, while the Möbius‑subfamily sibling Cliotide T2 required 8.00 µM to achieve the same effect — a 10.3‑fold potency advantage for T12 [1]. Cliotide T1 (Bracelet, 0.60 µM) and Cliotide T10 (Bracelet, 0.70 µM) fall within the same sub‑micromolar range as T12, confirming that substitution within the Bracelet subfamily yields more consistent anti‑proliferative activity than crossing to the Möbius clade [1].
| Evidence Dimension | In vitro HeLa cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.78 µM |
| Comparator Or Baseline | Cliotide T2 = 8.00 µM; Cliotide T1 = 0.60 µM; Cliotide T3 = 2.00 µM |
| Quantified Difference | 10.3‑fold more potent than T2; 1.3‑fold less potent than T1 |
| Conditions | HeLa cell line; MTT or comparable viability assay; data compiled from multiple primary studies in review Table 1 [1] |
Why This Matters
Investigators requiring specific anti‑proliferative potency in the sub‑micromolar range should select T12 over T2 (Möbius), while Bracelet‑restricted SAR libraries benefit from the smaller potency window among T1, T10, and T12.
- [1] Azmi S, Mustafa M, Shoaib S, Hussain MK. Structures, Functions and Therapeutic Potential of Cyclotides. J Explor Res Pharmacol. 2022;7(4):234-242. View Source
